

# Application Notes and Protocols: CRISPR-Cas9 Studies to Identify CC-122 Resistance Mechanisms

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## Compound of Interest

Compound Name: PF-122

Cat. No.: B1193418

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## Introduction

CC-122 (Avadomide) is a novel cereblon E3 ligase modulating agent that has demonstrated significant clinical activity in various hematological malignancies, including diffuse large B-cell lymphoma (DLBCL).[1][2][3] Its mechanism of action involves binding to the cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-RBX1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] The degradation of these transcription factors results in both direct anti-proliferative and apoptotic effects in malignant B-cells and immunomodulatory effects through T-cell activation.[1][3]

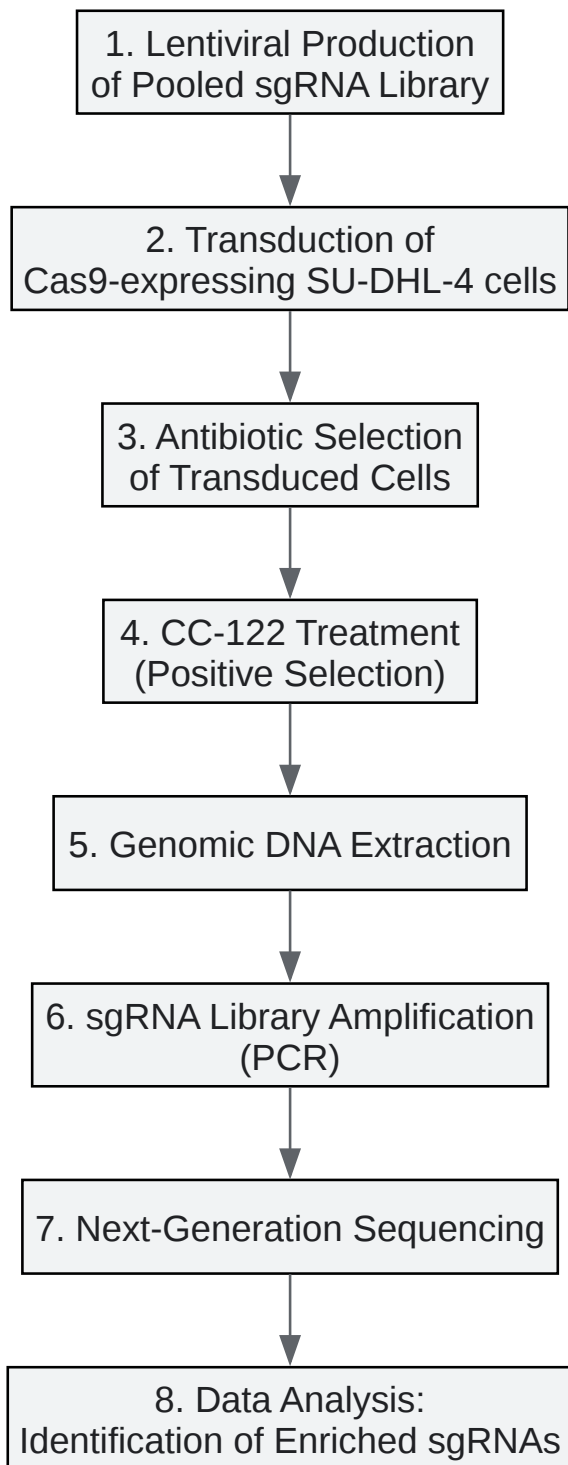
Despite its promising efficacy, a significant portion of patients exhibit either intrinsic or acquired resistance to CC-122. Understanding the molecular mechanisms that drive this resistance is paramount for patient stratification, the development of rational combination therapies, and the design of next-generation cereblon modulators. Genome-wide loss-of-function screens using CRISPR-Cas9 technology have emerged as a powerful and unbiased tool to systematically identify genes whose inactivation confers drug resistance.[2]

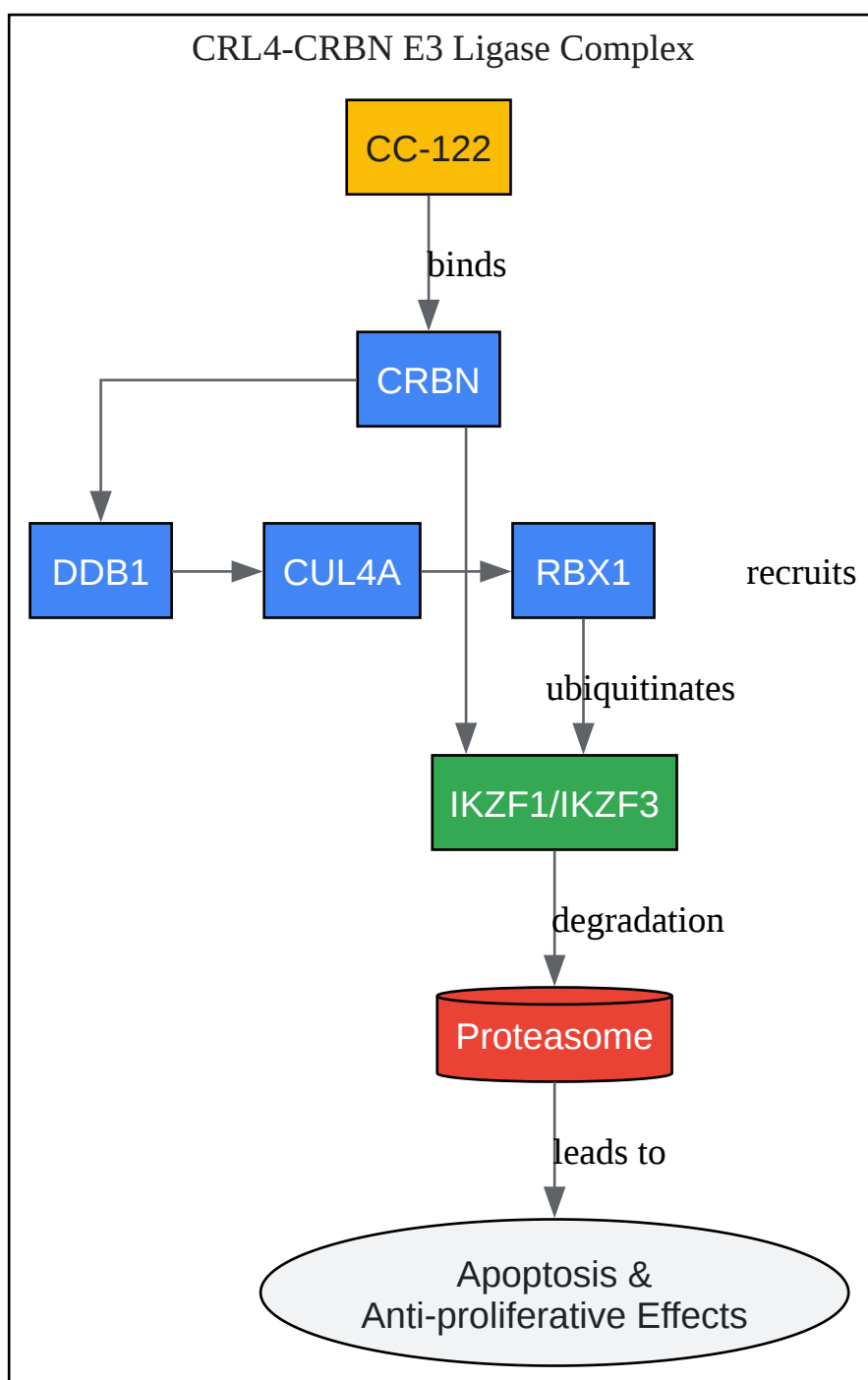
This document provides detailed application notes and protocols based on published studies that have utilized CRISPR-Cas9 screens to elucidate the mechanisms of resistance to CC-122 in DLBCL.

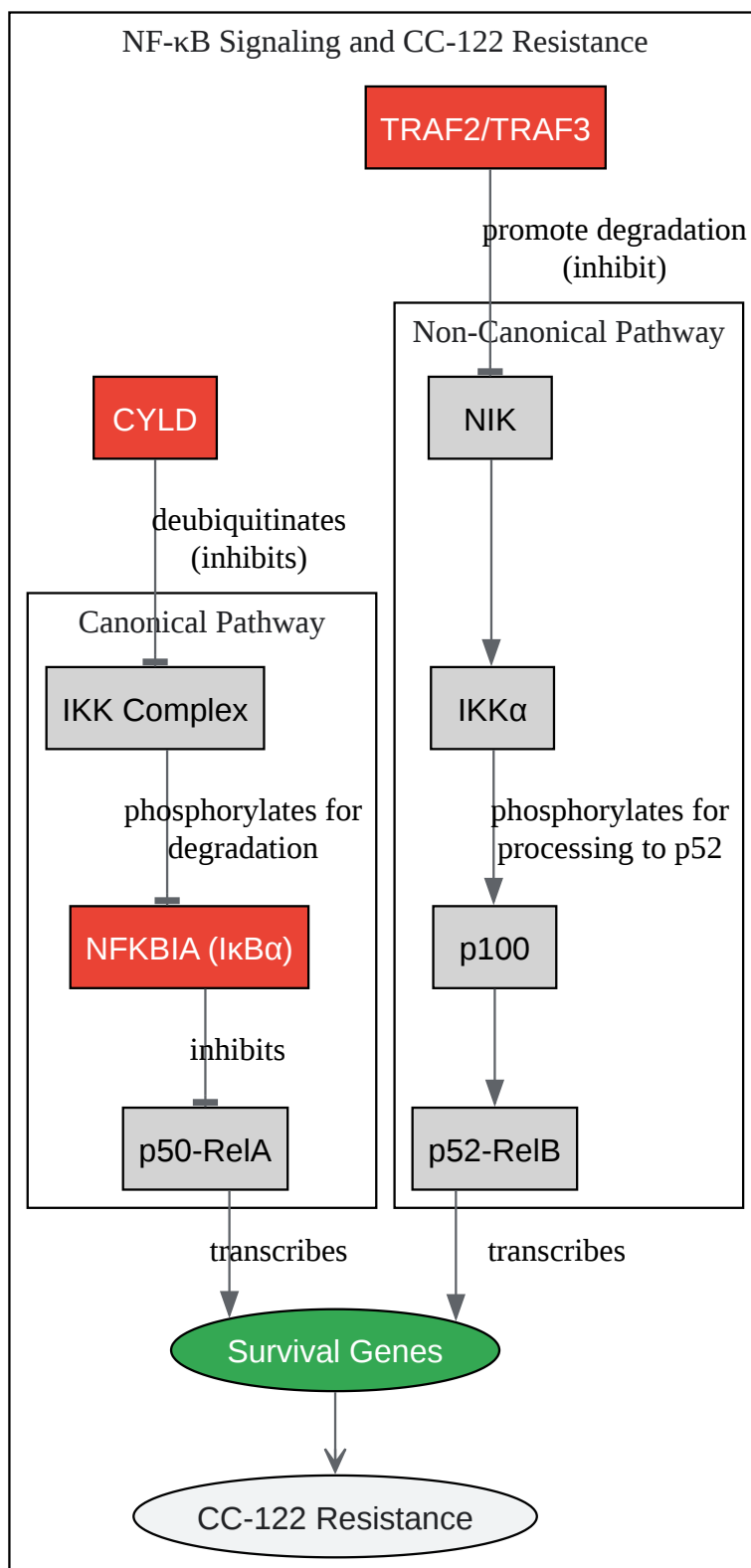
## Experimental Overview

A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes that regulate the cellular response to CC-122. The general workflow involves transducing a Cas9-expressing cancer cell line with a pooled single-guide RNA (sgRNA) library targeting all protein-coding genes. The cell population is then treated with a lethal concentration of CC-122. Cells that acquire resistance due to the knockout of a specific gene will survive and proliferate. By using next-generation sequencing to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, genes that confer resistance can be identified.

## CRISPR-Cas9 Screen Workflow for CC-122 Resistance







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## References

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